molecular formula C8H8BrNO3 B1526072 5-Bromo-4-methyl-2-nitroanisole CAS No. 1089281-86-6

5-Bromo-4-methyl-2-nitroanisole

Cat. No.: B1526072
CAS No.: 1089281-86-6
M. Wt: 246.06 g/mol
InChI Key: RSQRVVVHNGPSGG-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-nitroanisole is an organic compound with the molecular formula C7H6BrNO3. It is characterized by the presence of a bromine atom, a nitro group, and a methoxy group attached to a benzene ring

Synthetic Routes and Reaction Conditions:

  • Bromination and Nitration: The compound can be synthesized by starting with anisole (methoxybenzene) and subjecting it to bromination followed by nitration. The bromination step involves the addition of bromine (Br2) in the presence of a catalyst such as iron (III) bromide (FeBr3). The nitration step involves the addition of nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the bromine or nitro group can be replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Different halogenated or nitro-substituted benzene derivatives.

Scientific Research Applications

5-Bromo-4-methyl-2-nitroanisole has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential use in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-4-methyl-2-nitroanisole exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity by binding to active sites or altering substrate specificity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Bromo-5-nitroaniline

  • 4-Bromo-2-methoxy-1-nitrobenzene

  • 5-Bromo-2-nitroanisole

Properties

IUPAC Name

1-bromo-5-methoxy-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQRVVVHNGPSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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